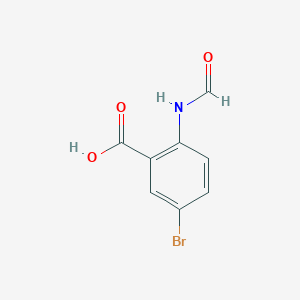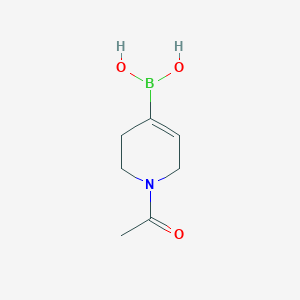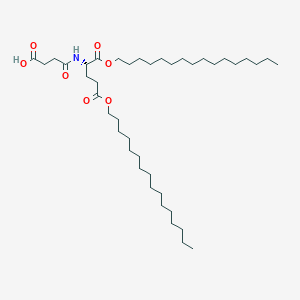![molecular formula C8H8BrNO2S B3186545 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 1254319-63-5](/img/structure/B3186545.png)
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
描述
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C8H8BrNO2S and a molecular weight of 262.13 g/mol. This compound belongs to the class of benzo[d]isothiazole derivatives, which are known for their diverse biological activities and applications in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves the bromination of 2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent in an appropriate solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
化学反应分析
Types of Reactions
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted benzo[d]isothiazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfide derivatives.
科学研究应用
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which is a therapeutic target in inflammatory diseases and cancer.
Medicine: Explored for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a TACE inhibitor, the compound binds to the active site of the enzyme, preventing the cleavage of pro-inflammatory cytokines and thereby reducing inflammation. The exact molecular targets and pathways may vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide: Similar structure with an amino group and methoxybenzyl substitution.
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Contains a sulfur atom in place of the nitrogen atom, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its potential as a TACE inhibitor also distinguishes it from other similar compounds.
属性
IUPAC Name |
5-bromo-2-methyl-3H-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-10-5-6-4-7(9)2-3-8(6)13(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZHOIQKQXQESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(S1(=O)=O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401174802 | |
| Record name | 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254319-63-5 | |
| Record name | 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254319-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B3186487.png)
![Isopropyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186499.png)
![N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B3186513.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B3186514.png)


![7-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3186534.png)





